Regioisomeric Chlorine Substitution Pattern: Thiophene-Ring vs. Pyridine-Ring Chlorination and Synthetic Utility
The 2,3-dichloro-5-methylthieno[3,2-b]pyridine features chlorine atoms exclusively on the thiophene ring (C-2 and C-3), while the closest regioisomeric analogs (5,7-dichloro-2-methyl and 5,7-dichloro-3-methyl variants) bear chlorine atoms on the pyridine ring . In palladium-catalyzed cross-coupling reactions, aryl chlorides on electron-rich thiophene rings generally exhibit different oxidative addition kinetics compared to those on electron-deficient pyridine rings. The thieno[3,2-b]pyridine scaffold itself is established as a privileged kinase inhibitor template, with multiple series achieving IC₅₀ values in the low nanomolar range (e.g., 2–50 nM against c-Met and VEGFR2) when appropriately functionalized at the 2- and 3-positions [1]. The specific 2,3-dichloro-5-methyl substitution pattern provides entry to this chemical space through sequential orthogonal coupling reactions.
| Evidence Dimension | Position of chlorine substituents on thieno[3,2-b]pyridine scaffold |
|---|---|
| Target Compound Data | Chlorine at C-2 and C-3 (thiophene ring); methyl at C-5 (pyridine ring) |
| Comparator Or Baseline | 5,7-Dichloro-2-methylthieno[3,2-b]pyridine: chlorine at C-5 and C-7 (pyridine ring); 5,7-Dichloro-3-methylthieno[3,2-b]pyridine: chlorine at C-5 and C-7 (pyridine ring) |
| Quantified Difference | Regioisomeric: chlorine positions differ between thiophene ring (target) and pyridine ring (comparators); no direct comparative kinetic data available in public literature |
| Conditions | Structural comparison based on CAS registry data and patent literature; explicit quantitative kinetic comparison data not located in publicly accessible sources |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting the thieno[3,2-b]pyridine kinase inhibitor space, the correct regioisomer must be specified because the chlorine positions determine the vector of subsequent derivatization and the final pharmacophore orientation.
- [1] Mannion, M. et al. (2008). Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 18(8), 2586–2591. IC₅₀ values in low nanomolar range (2–50 nM) reported for optimized derivatives. View Source
